molecular formula C11H12FNO B14021223 N-cyclopropyl-2-fluoro-5-methylbenzamide

N-cyclopropyl-2-fluoro-5-methylbenzamide

Cat. No.: B14021223
M. Wt: 193.22 g/mol
InChI Key: QAKARUZBRZMDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-2-fluoro-5-methylbenzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. Based on research into closely related structural analogs, this benzamide derivative serves as a valuable precursor or intermediate for synthesizing compounds with potential biological activity . Compounds within this chemical class are frequently explored for their utility in targeting specific proteins and enzymes . For instance, substituted N-cyclopropyl benzamides have been identified as key scaffolds in the development of inhibitors for Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIPK2), which is a target in autoimmune and inflammatory diseases such as Crohn's disease, multiple sclerosis, and rheumatoid arthritis . Furthermore, related cyclopropyl carboxamide structures have been investigated for their role in targeting mitochondrial function, such as cytochrome b in parasites, indicating potential applications in antiparasitic research . The specific incorporation of the cyclopropyl amide group and the fluorine substituent is a common strategy in lead optimization to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handling and Safety: Consult the Safety Data Sheet (SDS) prior to use. While a specific hazard classification for this exact compound is not available, related benzamide compounds often carry warnings indicating they may cause skin and eye irritation (H315, H319) or specific target organ toxicity upon prolonged exposure (H335) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated place. Recommended storage conditions are at room temperature or refrigerated (4-8°C) to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-5-methylbenzamide

InChI

InChI=1S/C11H12FNO/c1-7-2-5-10(12)9(6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)

InChI Key

QAKARUZBRZMDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)NC2CC2

Origin of Product

United States

Mechanistic Investigations and Biological Target Engagement of N Cyclopropyl 2 Fluoro 5 Methylbenzamide Analogs

Histone Deacetylase (HDAC) Inhibition Mechanisms

Analogs of N-cyclopropyl-2-fluoro-5-methylbenzamide, particularly those belonging to the benzohydroxamate and 2-substituted benzamide (B126) classes, have been investigated as inhibitors of zinc-dependent histone deacetylases. explorationpub.comnih.gov These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, which generally leads to chromatin compaction and transcriptional repression. explorationpub.comnih.gov

The potency and selectivity of these compounds are critical determinants of their biological effects. Studies have focused on achieving selectivity for specific HDAC isoforms to minimize off-target effects. For instance, HDAC6, a predominantly cytoplasmic enzyme, is a key target due to its role in various cellular processes, and its inhibition is sought for conditions ranging from cancer to neurological diseases. nih.govnih.govnih.gov

Fluorination of benzohydroxamate-based inhibitors has been shown to enhance selectivity for HDAC6 over class I isoforms like HDAC1. nih.gov This modification does not necessarily increase potency against HDAC6 but rather reduces activity against HDAC1, thereby improving the selectivity ratio. nih.gov Similarly, strategic substitutions on the benzamide ring can confer high selectivity. The inclusion of a cyclopropyl (B3062369) group at the 2-position of the benzamide scaffold has been shown to produce highly selective HDAC3 inhibitors. nih.gov Compound 36 (2-cyclopropylbenzamide analog) , for example, exhibited an IC50 of 170 nM for HDAC3 with a 147-fold selectivity over HDAC1. nih.gov

Table 1: HDAC Inhibition and Selectivity Data for Benzamide Analogs

CompoundTargetIC50 (nM)Selectivity (vs. HDAC1)Reference
16 (2-methylthiobenzamide analog)HDAC329690-fold nih.gov
36 (2-cyclopropylbenzamide analog)HDAC3170147-fold nih.gov

The mechanism of inhibition involves direct interaction with the enzyme's catalytic machinery. HDAC inhibitors typically feature a zinc-binding group that chelates the catalytic Zn2+ ion at the base of the active site pocket. explorationpub.comnih.gov For benzohydroxamate-based inhibitors, the hydroxamic acid moiety serves this function. nih.gov

The selectivity of fluorinated analogs for HDAC6 is attributed to specific molecular interactions within the catalytic tunnel. nih.gov Crystal structures reveal that the fluorinated linker of these inhibitors forms interactions with key residues such as Gly582, Ser531, and His614 in HDAC6. nih.gov These interactions are hindered in class I HDACs because a bulkier aspartate residue replaces Ser531, preventing a favorable conformation. nih.gov Some unique inhibitors achieve high affinity and selectivity by forming a direct hydrogen bond with His614, a residue that coordinates the catalytic zinc ion, representing a novel structural motif for inhibitor design. nih.govnih.gov For 2-substituted benzamide analogs, the substituent at the 2-position appears to fit optimally into a specific pocket, leading to isoform-selective inhibition, as seen with the cyclopropyl group in HDAC3-selective inhibitors. nih.gov

By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histones. nih.gov An increase in histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and RNA polymerase II. nih.gov

The ultimate downstream effect of HDAC inhibition is the modulation of gene expression. nih.gov Increased histone acetylation at the promoters and 5' ends of genes is strongly correlated with active transcription. nih.gov Research has shown that enhancer histone acetylation can fine-tune the transcriptional dynamics of genes, for instance by increasing the frequency or duration of transcriptional bursts. nih.gov Therefore, by elevating histone acetylation levels, this compound analogs can alter gene expression programs, which underlies their therapeutic potential. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C Receptor Agonism)

Analogs of this compound, particularly those based on a 2-phenylcyclopropylmethylamine scaffold, have been identified as potent and selective agonists for the serotonin 2C (5-HT2C) receptor. nih.govnih.gov The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a target for treating CNS disorders like schizophrenia and obesity. nih.govnih.gov Achieving high selectivity for the 5-HT2C subtype is crucial, as activation of the related 5-HT2A and 5-HT2B receptors can lead to hallucinogenic effects and cardiac valvulopathy, respectively. nih.gov

Recent drug discovery efforts have focused on "functional selectivity" or "biased agonism," where a ligand preferentially activates one intracellular signaling pathway over another. researchgate.net The 5-HT2C receptor is known to couple to Gq proteins, leading to calcium mobilization, but it can also engage β-arrestin pathways, which can cause receptor desensitization. researchgate.netfigshare.com

A key goal in the design of 2-phenylcyclopropylmethylamine analogs has been to identify agonists with a preference for Gq-mediated signaling over β-arrestin recruitment. nih.govresearchgate.net Certain N-substituted derivatives have been shown to be fully Gq-biased 5-HT2C agonists. nih.govresearchgate.net For example, compound (+)-15a , an N-methyl derivative, demonstrated good potency in a Gq-mediated calcium flux assay while showing weak β-arrestin recruitment. nih.govfigshare.com This functional selectivity is desirable as it may lead to a sustained therapeutic effect with reduced receptor desensitization. figshare.com

Table 2: 5-HT2C Receptor Agonist Activity for 2-Phenylcyclopropylmethylamine Analogs

CompoundTargetEC50 (nM)Emax (%)Reference
(+)-15a5-HT2C2371 nih.gov
(+)-21b5-HT2C1.1100 nih.gov

EC50: Half-maximal effective concentration; Emax: Maximum effect.

Molecular docking studies, utilizing crystal structures of the 5-HT2C receptor, have provided insights into how these ligands bind and activate the receptor. nih.gov The activation of the 5-HT2C receptor is believed to involve conformational changes in transmembrane helices, particularly rotamer switches in the conserved P-I-F (Pro-Ile-Phe) motif and a shift in a tryptophan residue (W324) in helix VI. nih.gov

Docking studies of 2-phenylcyclopropylmethylamine analogs suggest that these compounds fit within the receptor's binding pocket and establish key interactions that stabilize the active conformation. The introduction of fluorine atoms into the cyclopropane (B1198618) ring of these analogs has been explored as a strategy to improve drug-like properties and selectivity. nih.govnih.gov For instance, compound (+)-21b , a fluorinated analog, was identified as a potent and highly selective 5-HT2C agonist with no detectable agonism at the 5-HT2B receptor. nih.govnih.gov These modifications can influence the binding pose and interactions within the active site, contributing to the observed potency and selectivity profile. nih.gov

Tyrosine Kinase Inhibition (e.g., c-Src/Abl)

Extensive searches of scientific literature and patent databases did not yield specific data on the inhibitory activity of this compound against the tyrosine kinases c-Src or Abl. While numerous compounds with a benzamide substructure have been investigated as kinase inhibitors, no dedicated studies on this particular compound's efficacy or mechanism of action in this context are publicly available. google.comnih.gov

Kinase Binding Site Analysis and Inhibitory Activity

There is no available information detailing the binding mode or inhibitory activity of this compound within the ATP-binding site of c-Src, Abl, or any other tyrosine kinase. Consequently, no data tables on its specific inhibitory concentrations (e.g., IC50 values) can be provided.

Modulation of Phosphorylation Pathways

Due to the lack of evidence for direct inhibition of c-Src or Abl by this compound, there is no information regarding its effects on downstream phosphorylation pathways regulated by these kinases.

YTH Domain Containing 1 (YTHDC1) Ligand Interactions

No scientific literature or data could be found to suggest that this compound interacts with the YTHDC1 protein.

Recognition of N6-Adenosine Methylation (m6A)

There is no information available to indicate that this compound plays a role in the recognition of N6-methyladenosine (m6A) or functions as a ligand for any m6A-binding proteins, including YTHDC1.

Cellular Thermal Shift Assays for Target Engagement

A review of the available literature found no studies that have employed Cellular Thermal Shift Assays (CETSA) to evaluate the target engagement of this compound with YTHDC1 or any other protein. scilifelab.seresearchgate.netfrontiersin.orgnih.gov While CETSA is a powerful tool for confirming drug-target interactions in a cellular context, it has not been applied to this specific compound in any publicly accessible research. scilifelab.seresearchgate.netfrontiersin.orgnih.gov

Other Identified Biological Targets and Mechanistic Hypotheses

Beyond the scope of the inquiries into tyrosine kinases and YTHDC1, no other specific biological targets or mechanistic hypotheses for this compound have been identified in the scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

p38 Kinase Inhibition

Research into the biological activity of N-cyclopropylbenzamide derivatives has identified their potential as inhibitors of p38 mitogen-activated protein kinase (MAPK). A study focused on a series of hybrid molecules combining benzophenones with N-cyclopropyl-3-methylbenzamides led to the discovery of potent p38α MAPK inhibitors. One particular analog demonstrated significant inhibitory activity with an IC50 of 0.027 μM. This compound also exhibited high kinase selectivity and notable anti-inflammatory effects in THP-1 monocyte cells. The N-cyclopropylbenzamide moiety is a key feature of these hybrid molecules, contributing to their p38 MAPK inhibitory capacity.

The table below summarizes the p38α MAPK inhibitory activity of a key analog from this research.

Compound IDStructurep38α MAPK IC50 (μM)
Analog 1 Benzophenone-N-cyclopropyl-3-methylbenzamide Hybrid0.027

Cytochrome b Engagement in Parasitic Systems

Analogs of this compound, specifically those with a cyclopropyl carboxamide structure, have been identified as potent antimalarial agents. These compounds target the mitochondrial protein cytochrome b in Plasmodium falciparum, the parasite responsible for malaria. Phenotypic screening of a chemical library against the asexual stage of P. falciparum first highlighted the cyclopropyl carboxamide chemotype.

Subsequent forward genetics studies with parasites resistant to these compounds revealed mutations and amplification in the cytochrome b gene, confirming it as the molecular target. The engagement of cytochrome b was further validated through profiling against drug-resistant parasite strains and mitochondrial oxygen consumption assays. These cyclopropyl carboxamide analogs have demonstrated activity against liver and transmission stages of the parasite, although enhancing their metabolic stability remains a challenge for future development.

Mitogen-Activated Protein Kinase Kinase (MEK1/2) Modulation

Currently, there is no publicly available research specifically investigating the modulation of Mitogen-Activated Protein Kinase Kinase (MEK1/2) by this compound or its direct analogs.

KRAS Protein Interactions

There is currently no available research detailing any interactions between this compound or its analogs and the KRAS protein.

LIM Kinase (LIMK1/2) Inhibition

The N-cyclopropylamide moiety, a key structural feature of this compound, has been incorporated into inhibitors of LIM domain kinases 1 and 2 (LIMK1/2). In a study exploring derivatives of a known LIMK inhibitor, replacing an isopropyl group with a cyclopropyl group on the amide resulted in a compound that retained LIMK inhibition. This finding suggests that the N-cyclopropylbenzamide scaffold can be compatible with activity against this kinase family. LIMK1 and LIMK2 are involved in regulating actin dynamics, and their inhibition is being explored for potential therapeutic applications in cancer and neurological disorders.

The table below indicates the effect of substituting the amide group on LIMK inhibition and cytotoxicity.

Compound MoietyLIMK InhibitionCytotoxicity (A549 cells)
Isopropyl AmideIC50: 7 nM (LIMK1), 8 nM (LIMK2)>10,000 nM
Cyclopropyl Amide Retained 154 nM
Ethyl CarbamateRetained69 nM

Investigation of Polypharmacological Profiles

The polypharmacological profile of this compound has not been extensively characterized. However, studies on structurally related compounds provide insights into the potential for multi-target engagement. For instance, research on N-cyclopropylbenzamide-benzophenone hybrids as p38 MAPK inhibitors highlighted their high kinase selectivity, suggesting a focused, rather than broad, kinase inhibitory profile for that specific analog.

The rational substitution of a methoxy (B1213986) group with an N-cyclopropyl group in a previously reported clinical p38α inhibitor led to a compound with an improved pharmacokinetic profile. The sp2 character of the cyclopropyl group is thought to enhance the hydrogen-bonding characteristics of the amide NH group. While this research focused on optimizing p38α inhibition, it underscores how modifications to the N-cyclopropylbenzamide core can influence selectivity and drug-like properties, which are key aspects of a compound's polypharmacological profile. A comprehensive assessment of the off-target activities of this compound and its analogs across a wide range of biological targets would be necessary to fully elucidate their polypharmacology.

Structure Activity Relationship Sar Studies of N Cyclopropyl 2 Fluoro 5 Methylbenzamide Derivatives

Potential Influence of the N-Cyclopropyl Substituent on Biological Activity

The N-cyclopropyl group is a common motif in medicinal chemistry, valued for its ability to enhance metabolic stability, increase potency, and improve permeability. nih.govresearchgate.net Its impact on biological activity is often attributed to its unique stereochemical and conformational properties.

Potential Stereochemical Effects of the Cyclopropyl (B3062369) Group

The three-membered ring of a cyclopropyl group introduces a rigid, planar structure. nih.gov This rigidity can be crucial for orienting the molecule within a biological target's binding pocket. The specific stereochemistry of substituents on the cyclopropane (B1198618) ring, if present, can be a critical determinant of activity, though in the parent compound, this is not a factor.

Potential Conformational Constraints and Rigidity Imparted by Cyclopropane

The cyclopropyl group imparts significant conformational rigidity, which can be advantageous for biological activity by reducing the entropic penalty upon binding to a receptor. nih.gov Studies on general secondary N-cyclopropyl amides have shown that they can adopt unusual conformations. For instance, unlike other aliphatic amides, N-cyclopropylacetamide exhibits a significant population of the E-rotamer (cis) conformation around the amide bond and prefers an ortho conformation around the N-cyclopropyl bond. nih.govacs.org This constrained geometry could lock the molecule into a bioactive conformation necessary for interacting with its target.

Potential Role of Fluorine Substitution on the Aromatic Ring

Fluorine is widely used in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. tandfonline.com Its high electronegativity and small size allow it to alter electronic distribution, pKa, and metabolic stability without significantly increasing steric bulk. tandfonline.comnih.gov

Potential Impact of Fluorine Position on Potency and Selectivity

The position of the fluorine atom on the benzamide (B126) ring is critical and can dramatically affect biological activity. In one series of N-[(thiophen-3-yl)methyl]benzamides developed as influenza virus inhibitors, the introduction of a fluorine atom at the ortho position abolished antiviral activity, whereas meta-substitution was required. acs.org In another study on benzamides as Hedgehog signaling pathway inhibitors, fluorine substitution was found to be generally beneficial for potent activity. nih.gov For N-cyclopropyl-2-fluoro-5-methylbenzamide, the ortho-fluorine likely influences the orientation of the amide group relative to the phenyl ring, which could be crucial for receptor binding. Without data on isomers (e.g., 3-fluoro or 4-fluoro derivatives), its precise role in enhancing potency or selectivity remains unknown.

Potential Significance of Methyl Substitution and Other Alkyl Groups

In a structure-activity relationship study of different benzamides as inhibitors of Mycobacterium tuberculosis, it was found that small, electron-rich substituents at the C-5 position were most active. acs.org Specifically, a methyl substitution was more potent than larger groups or electron-withdrawing groups like fluorine at the same position. acs.org This suggests that the 5-methyl group in this compound may be involved in favorable hydrophobic interactions within a specific binding pocket. Replacing it with other alkyl groups (e.g., ethyl, propyl) would likely probe the size tolerance of this pocket, but no such data is currently available for this specific compound series.

Positional Effects of Methyl Group on SAR

The position of the methyl group on the benzamide ring is a critical determinant of biological activity. In studies of related benzamide derivatives, the placement of substituents on the phenyl ring has been shown to significantly impact potency. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the relative orientation of the fluoro and methylsulfonamido groups was crucial for activity. nih.govnih.gov While direct studies on the positional isomers of the methyl group in this compound are not extensively documented in the available literature, insights can be drawn from analogous series.

In research on benzamides as inhibitors of Mycobacterium tuberculosis QcrB, substitutions at the C-5 position of the benzamide core were extensively investigated. The replacement of a morpholine (B109124) group with a small, lipophilic methyl group at the C-5 position resulted in a significant increase in activity against M. tuberculosis. acs.org This suggests that for this particular biological target, the C-5 position is a favorable location for a methyl substituent. The electronic and steric properties of the methyl group at this position likely contribute to a more favorable interaction with the target enzyme.

To illustrate the impact of C-5 substitutions, the following table, adapted from studies on antitubercular benzamides, showcases the activity of various analogs. acs.org

Compound IDC-5 SubstituentMtb IC90 (μM)
4a Bromine5.5
4b Methyl0.62
4d EthylSimilar to 4b
4e CyclopropylSimilar to 4b
4l 3-Furan0.41
4m 2-Furan0.58

This table is illustrative and based on data for 2-hydroxy-N-methylbenzamide derivatives, not this compound directly.

Alkyl Group Size and Branchedness in Modulating Activity

The size and branching of alkyl groups, both on the benzamide ring and on the amide nitrogen, can significantly modulate biological activity. In the case of this compound, the N-cyclopropyl group is a key feature. Cyclopropyl groups are often favored in medicinal chemistry due to their ability to introduce conformational rigidity and improve metabolic stability.

In the context of the C-5 position, replacing the methyl group with larger or more branched alkyl groups can lead to varied outcomes. For example, in the antitubercular benzamide series, a cyclopropyl group at C-5 showed activity comparable to a methyl group. acs.org However, increasing the size of substituents on the phenyl C-region of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, such as with bulkier alkyl groups, was found to be well-tolerated and in some cases led to excellent antagonism of the TRPV1 receptor. nih.govnih.gov This suggests that the optimal alkyl group size and branchedness are highly dependent on the specific biological target and the steric constraints of its binding site.

Structure-Activity Relationships of Linker and Terminal Moieties

While this compound itself does not possess a distinct linker, in many bioactive benzamides, a linker connects the benzamide core to a terminal moiety. The nature of this linker and the terminal group are critical for activity. Studies on other benzamide series have shown that modifications to these components can drastically alter potency and selectivity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the nature of the substituent on a terminal piperazinyl ring significantly influenced the compound's effectiveness. mdpi.comresearchgate.net

In the development of TRPV1 antagonists, the terminal benzyl (B1604629) C-region of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides was extensively modified. The introduction of various substituents on this terminal phenyl ring led to a range of potencies, with some derivatives exhibiting excellent antagonism. nih.govnih.gov This highlights the importance of the terminal moiety in establishing key interactions with the biological target.

Scaffold Modifications and Isosteric Replacements

Scaffold modifications and isosteric replacements are common strategies in drug discovery to improve the properties of a lead compound. researchgate.netnih.govnih.govu-strasbg.fr For this compound, this could involve replacing the benzamide core with other heterocyclic rings or substituting key functional groups with bioisosteres.

Bioisosteric replacement involves substituting one atom or group of atoms for another with similar physical and chemical properties, with the aim of enhancing biological activity or improving pharmacokinetic properties. For example, the fluorine atom could be replaced by a hydroxyl or cyano group, or the methyl group could be substituted with a chlorine atom or an ethyl group. The N-cyclopropyl group could also be replaced with other small, constrained ring systems.

Scaffold hopping involves replacing the central benzamide core with a different chemical scaffold while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. The success of such modifications is highly dependent on the specific biological target and the key interactions required for activity.

Correlation between Physicochemical Properties and Biological Activity (e.g., Lipophilicity, Hydrogen Bonding)

The biological activity of this compound derivatives is closely linked to their physicochemical properties, particularly lipophilicity and hydrogen bonding capacity.

Hydrogen Bonding: The amide moiety of this compound is a key hydrogen bond donor and acceptor. These interactions are often critical for binding to the biological target. The fluorine atom can also act as a weak hydrogen bond acceptor. Intramolecular hydrogen bonds can influence the conformation of the molecule and its lipophilicity. nih.gov The ability to form favorable intermolecular hydrogen bonds with the target protein is a key determinant of binding affinity and, consequently, biological activity.

The interplay between these physicochemical properties is complex. For instance, modifications that alter lipophilicity will likely also affect the molecule's ability to form hydrogen bonds. A comprehensive understanding of these relationships is essential for the rational design of more potent and selective analogs of this compound.

Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the computational and theoretical chemistry approaches specifically for the compound This compound .

The search did not yield any specific studies on its molecular docking, ligand-protein interactions, molecular dynamics simulations, or quantum chemical calculations, including Frontier Molecular Orbital (FMO) and Electrostatic Potential Surface (EPS) analyses.

Therefore, it is not possible to provide the detailed, research-backed article as requested in the outline. The information required to populate the specified sections and subsections for this compound is not present in the current body of scientific publications.

Computational and Theoretical Chemistry Approaches in the Study of N Cyclopropyl 2 Fluoro 5 Methylbenzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. In the context of N-cyclopropyl-2-fluoro-5-methylbenzamide, DFT studies would be instrumental in providing mechanistic insights into its potential chemical reactions and biological interactions.

Researchers could employ DFT calculations to determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional conformation, which in turn influences its interaction with biological targets. Furthermore, DFT can be used to calculate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This is critical for predicting sites of electrophilic or nucleophilic attack, thus elucidating potential metabolic pathways or reaction mechanisms.

A key aspect of DFT studies is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and kinetic stability.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools in modern drug discovery and development. These computational techniques are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Predictive Models for Activity and Selectivity

For this compound, QSAR models could be developed to predict its biological activity and selectivity against a specific target. This process would typically involve a dataset of compounds with known activities, from which molecular descriptors are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

By employing statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model can be built. Such a model for this compound would allow for the virtual screening of novel, related compounds with potentially improved activity or selectivity, thereby guiding synthetic efforts. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide insights into the steric and electrostatic field requirements for optimal biological activity.

Data Mining for Structural Correlates of Biological Function

Data mining techniques can be applied to large chemical datasets to identify structural features that are correlated with a specific biological function. In the case of this compound, this could involve searching databases of known bioactive molecules to find other compounds containing the N-cyclopropylbenzamide scaffold.

By analyzing the structural similarities and differences between these compounds and their associated biological activities, it may be possible to identify key pharmacophoric features. For example, the presence of the fluorine atom at the 2-position and the methyl group at the 5-position of the benzene (B151609) ring, in combination with the cyclopropyl (B3062369) group, could be identified as crucial for a particular biological effect. This information is invaluable for the design of new molecules with desired biological profiles.

Table 2: Chemical Compounds Mentioned

Compound Name

In Vitro Pharmacokinetic and Metabolic Pathway Investigations

In Vitro Metabolic Stability Studies

In the early stages of drug discovery, evaluating the metabolic stability of a new chemical entity is a critical step in predicting its in vivo pharmacokinetic profile, including its half-life and clearance. These in vitro assays provide essential data on how a compound is metabolized by enzymes primarily found in the liver. The following sections detail the standard assays used to assess the metabolic stability of compounds like N-cyclopropyl-2-fluoro-5-methylbenzamide.

Microsomal Stability Assays (e.g., Human Liver Microsomes)

Microsomal stability assays are a common initial screen to determine the susceptibility of a compound to Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these drug-metabolizing enzymes.

In a typical assay, the test compound, such as this compound, is incubated with human liver microsomes (HLM) at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH, which is essential for the activity of CYP enzymes. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a solvent like acetonitrile. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data obtained from these experiments are used to calculate key parameters of metabolic stability, including the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high intrinsic clearance would suggest that this compound is rapidly metabolized, which could indicate a short duration of action in the body. Conversely, a long half-life and low clearance would imply greater metabolic stability. Control incubations are typically run in the absence of NADPH to assess for any non-enzymatic degradation.

Interactive Data Table: Representative Microsomal Stability Assay Parameters

Parameter Value Unit Description
Test Compound Concentration 1 µM Initial concentration of this compound.
Microsomal Protein Concentration 0.5 mg/mL Concentration of human liver microsomal protein in the incubation.
Incubation Temperature 37 °C Physiological temperature to mimic in vivo conditions.
NADPH Concentration 1 mM Concentration of the essential cofactor for CYP enzyme activity.

Hepatocyte Stability Assays

To gain a more comprehensive understanding of a compound's metabolic fate, hepatocyte stability assays are employed. Hepatocytes, the main cell type in the liver, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes in a more physiologically relevant cellular environment. This allows for the assessment of the combined effects of metabolism, as well as cellular uptake and transport processes.

In this assay, cryopreserved or fresh hepatocytes are incubated with the test compound. Similar to microsomal assays, the disappearance of the parent compound over time is monitored to determine the intrinsic clearance. Pooled hepatocytes from multiple donors are often used to average out the effects of inter-individual variability in drug metabolism.

The results from hepatocyte stability assays can provide a more accurate prediction of in vivo hepatic clearance compared to microsomal assays alone, as they account for a broader range of metabolic pathways.

Assessment of Stability in Plasma and Serum

In addition to hepatic metabolism, the stability of a compound in systemic circulation is also important. Plasma and serum stability assays are conducted to evaluate the potential for degradation by enzymes present in the blood, such as esterases and amidases. In this assay, the compound is incubated in plasma or serum from different species, including humans, at 37°C. The concentration of the compound is measured over time to determine its stability. Significant degradation in this assay would indicate that the compound may be cleared rapidly before it can reach its target site.

Identification of In Vitro Metabolic Pathways and Metabolites

Identifying the metabolic pathways of a drug candidate is crucial for understanding its disposition, potential for drug-drug interactions, and the formation of active or toxic metabolites. These studies typically follow stability assays and use similar in vitro systems.

Phase I Metabolic Transformations (e.g., N-dealkylation, hydroxylation, oxidation)

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For a compound like this compound, several Phase I transformations could be anticipated. The samples generated from the microsomal and hepatocyte stability assays are analyzed by high-resolution mass spectrometry to detect and identify potential metabolites.

Potential Phase I metabolic pathways for this compound could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the methyl group.

N-dealkylation: Cleavage of the cyclopropyl (B3062369) group from the amide nitrogen.

Oxidation: Further oxidation of the methyl group to a carboxylic acid.

Phase II Metabolic Transformations (e.g., glucuronidation, N-acetylation)

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. Using hepatocytes is particularly important for studying Phase II metabolism as these cells contain the necessary enzymes and cofactors.

For this compound or its Phase I metabolites, potential Phase II transformations could include:

Glucuronidation: The attachment of glucuronic acid to a hydroxyl group introduced during Phase I metabolism.

N-acetylation: The addition of an acetyl group, although this is a less common pathway for this type of structure.

The identification of these metabolites helps to build a complete picture of the compound's metabolic profile, which is essential for its continued development as a potential therapeutic agent.

Site-Specific Metabolism and "Soft Spot" Identification

The process of identifying which parts of a molecule are most susceptible to metabolic transformation is known as "soft spot" analysis. This is a critical step in medicinal chemistry as it allows for the strategic modification of a compound to enhance its metabolic stability and, consequently, its bioavailability and duration of action. Typically, this involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, followed by advanced analytical techniques like mass spectrometry to identify the resulting metabolites. In silico tools can also predict likely sites of metabolism. Regrettably, no such studies detailing the metabolic vulnerabilities of this compound have been published.

Influence of Structural Modifications on Metabolic Fate

Understanding how alterations to a chemical structure impact its metabolic pathway is fundamental to lead optimization in drug discovery. By systematically modifying functional groups on a parent molecule, chemists can block or alter metabolic pathways, thereby improving the compound's pharmacokinetic profile. For instance, replacing a metabolically labile methyl group with a more stable trifluoromethyl group is a common strategy. The absence of metabolic data for this compound means that the effects of any structural modifications on its metabolism are purely speculative at this time.

In Vitro Permeability Assessment (e.g., Gastrointestinal, Blood-Brain Barrier Models)

A drug's ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its efficacy. In vitro models, such as the Caco-2 cell monolayer for gastrointestinal absorption and various cell-based models for blood-brain barrier penetration, are routinely used to assess this permeability. These assays provide an apparent permeability coefficient (Papp), which helps to classify a compound's absorption potential. There is currently no publicly available data from such assays for this compound, leaving its potential for oral absorption and central nervous system penetration unknown.

Advanced Research Applications and Future Directions

Development of N-Cyclopropylbenzamide Analogs as Chemical Probes

In principle, analogs of N-cyclopropyl-2-fluoro-5-methylbenzamide could be developed as chemical probes by incorporating reporter groups, such as fluorescent tags or biotin, or by introducing photoreactive moieties for covalent labeling of target proteins. The design of such probes would be contingent on identifying a specific biological target for this compound.

Strategies for Optimizing Functional Selectivity and Target Specificity

Optimizing functional selectivity and target specificity is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For N-cyclopropylbenzamide derivatives, several strategies could be employed, drawing from established medicinal chemistry principles.

One common approach involves the strategic introduction of substituents to modulate the compound's electronic and steric properties. The fluorine atom at the 2-position and the methyl group at the 5-position of the benzamide (B126) ring in the parent compound are likely key determinants of its pharmacological profile. Further optimization could involve:

Systematic modification of the aromatic ring: Introducing different substituents at various positions of the phenyl ring can influence binding affinity and selectivity. For instance, in a study on benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB, it was noted that electron-withdrawing groups at the C-5 position of the benzamide core were less tolerated, while smaller, electron-rich substitutions were more active. acs.org

Alterations to the cyclopropyl (B3062369) group: The cyclopropyl moiety is a well-recognized bioisostere for other chemical groups and can play a critical role in orienting the molecule within a binding pocket and improving metabolic stability. Modifications to this group could fine-tune target engagement.

Stereochemical considerations: If chiral centers are present or introduced, the synthesis and evaluation of individual enantiomers can lead to significant improvements in potency and selectivity, as stereoisomers often exhibit different pharmacological properties.

A study on fluorinated derivatives of 2-phenylcyclopropylmethylamine, a structurally related class of compounds, highlighted that the introduction of fluorine can lead to higher potency and selectivity for serotonin (B10506) 5-HT2C receptors. nih.gov This underscores the potential of fluorine substitution as a strategy for optimizing the properties of cyclopropyl-containing bioactive molecules.

Exploration of Novel Therapeutic Hypotheses based on Mechanism of Action

The exploration of novel therapeutic hypotheses for any compound is predicated on a thorough understanding of its mechanism of action. As the specific biological target and mechanism of action for this compound are not well-documented in the scientific literature, any therapeutic hypotheses would be speculative at this stage.

Broadly, N-substituted benzamides are a versatile class of compounds with a wide range of biological activities. For example, various N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors with potent antitumor activities. nih.gov Similarly, N-phenylbenzamide derivatives have been studied as DNA minor groove binders targeting kinetoplastid parasites. nih.gov

To formulate credible therapeutic hypotheses for this compound, future research would need to focus on:

Target identification and validation: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the protein(s) with which the compound interacts.

In vitro and in vivo pharmacology: Characterizing the functional effects of the compound in cellular and animal models to elucidate its biological activity.

Without this foundational knowledge, the proposal of novel therapeutic applications remains a prospective exercise.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly integral to the drug discovery and development process. These computational tools can accelerate the design and optimization of novel therapeutic agents. While there is no specific evidence of AI/ML being applied to the design of this compound, several general approaches could be highly relevant for its future development.

Potential Applications of AI/ML in the Optimization of N-Cyclopropylbenzamide Analogs:

AI/ML ApplicationDescriptionPotential Impact on N-Cyclopropylbenzamide Research
Quantitative Structure-Activity Relationship (QSAR) Modeling Building predictive models that correlate structural features of compounds with their biological activities.Rapidly predict the potency and selectivity of novel N-cyclopropylbenzamide analogs, prioritizing the synthesis of the most promising candidates.
Generative Models Using deep learning architectures to design novel molecular structures with desired properties de novo.Generate novel N-cyclopropylbenzamide derivatives with optimized target affinity, selectivity, and pharmacokinetic profiles.
Predictive Pharmacokinetics and Toxicology (ADMET) Training models to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early-stage filtering of N-cyclopropylbenzamide analogs with poor drug-like properties, reducing late-stage attrition.
Virtual Screening Using machine learning models to screen large virtual libraries of compounds for potential activity against a specific target.Efficiently identify new N-cyclopropylbenzamide scaffolds or derivatives with a higher probability of binding to a target of interest.

The successful implementation of these AI/ML strategies would depend on the availability of a sufficiently large and high-quality dataset of N-cyclopropylbenzamide analogs and their corresponding biological data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.